

A Comparative Study: 2,8-Dichloroquinoline and 2,6-Dichloroquinoline

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Compound of Interest

Compound Name: 2,8-Dichloroquinoline

Cat. No.: B1298113

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This guide provides a detailed comparative analysis of the isomeric compounds **2,8-dichloroquinoline** and 2,6-dichloroquinoline, tailored for researchers, scientists, and drug development professionals. The comparison covers physicochemical properties, spectral characteristics, reactivity, synthesis, and biological activities, supported by experimental data and methodologies.

Physicochemical Properties

2,8-Dichloroquinoline and 2,6-dichloroquinoline share the same molecular formula ($C_9H_5Cl_2N$) and molecular weight, but their distinct substitution patterns result in different physical properties.^{[1][2]} A summary of their key physicochemical properties is presented in the table below.

Property	2,8-Dichloroquinoline	2,6-Dichloroquinoline
CAS Number	4470-83-1 [1]	1810-72-6 [2]
Molecular Formula	C ₉ H ₅ Cl ₂ N [1]	C ₉ H ₅ Cl ₂ N [2]
Molecular Weight	198.05 g/mol [1]	198.05 g/mol [2]
Melting Point	105-108 °C [1]	161-164 °C [3]
Appearance	Not specified	White to orange to tan crystal or powder [3]
Topological Polar Surface Area	12.9 Å ² [1]	12.9 Å ² [2]
XLogP3	3.8 [1]	3.3 [3]

Spectral Analysis

The spectral data for **2,8-dichloroquinoline** and 2,6-dichloroquinoline provide insights into their structural differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The positioning of the chlorine atoms significantly influences the chemical shifts of the protons and carbons in the quinoline ring system. While complete assigned spectra are not readily available in a single comparative source, typical chemical shifts for quinoline derivatives can be inferred. The electron-withdrawing nature of the chlorine atoms will generally lead to downfield shifts for adjacent protons and carbons.

Mass Spectrometry (MS)

The mass spectra of both isomers are expected to show a molecular ion peak (M⁺) at m/z 198, with characteristic isotopic peaks at M+2 and M+4 due to the presence of two chlorine atoms.[\[4\]](#) The fragmentation patterns, however, may differ based on the stability of the resulting fragment ions, influenced by the chlorine substitution pattern. Common fragmentation pathways for chloro-aromatic compounds involve the loss of Cl⁻ and HCl.[\[4\]](#)

Infrared (IR) Spectroscopy

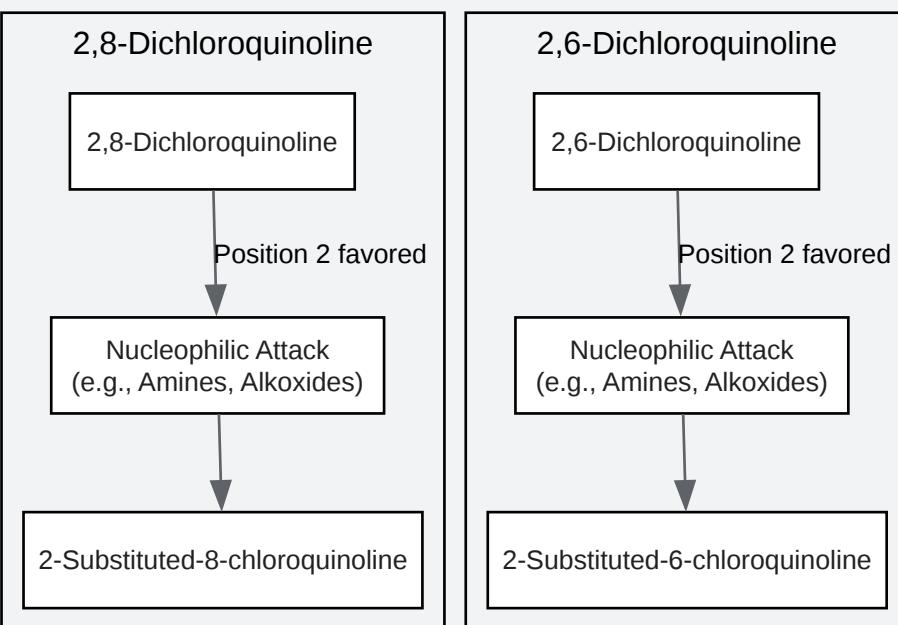
The IR spectra of quinoline derivatives are characterized by bands corresponding to C-H stretching of the aromatic rings (around $3000\text{-}3100\text{ cm}^{-1}$), C=C and C=N stretching vibrations within the quinoline core (typically in the $1400\text{-}1600\text{ cm}^{-1}$ region), and C-Cl stretching vibrations (usually below 800 cm^{-1}). The exact positions of these bands can be influenced by the substitution pattern.

Reactivity

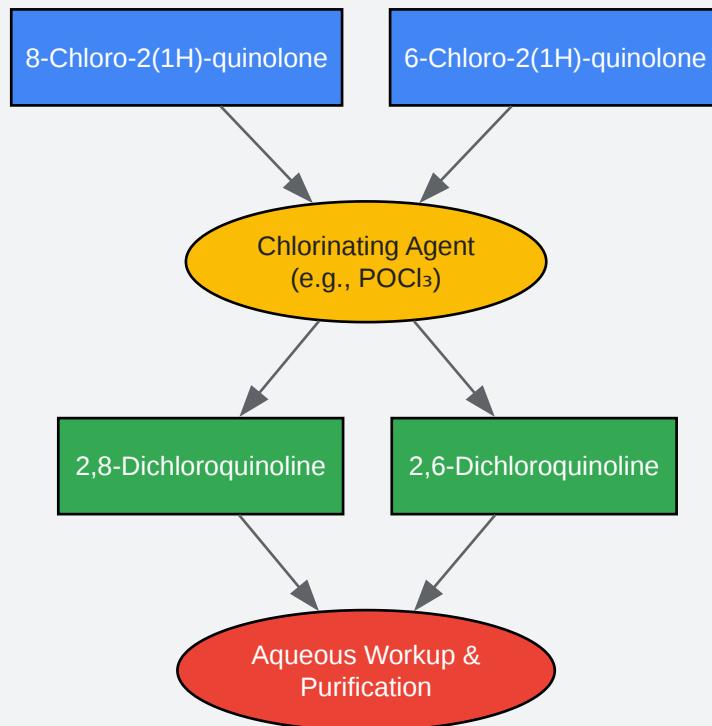
The reactivity of the dichloroquinoline isomers is dictated by the electronic effects of the chlorine atoms and the nitrogen in the heterocyclic ring.

Nucleophilic Aromatic Substitution (S_nAr)

The chlorine atom at the 2-position of the quinoline ring is generally more susceptible to nucleophilic attack than the chlorine on the carbocyclic ring. This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the reaction. Therefore, both **2,8-dichloroquinoline** and 2,6-dichloroquinoline are expected to undergo nucleophilic substitution primarily at the C-2 position. The relative reactivity at the C-6 versus the C-8 position would be less pronounced.

Conceptual S_nAr Reactivity

General Synthesis of Dichloroquinolines

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References

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